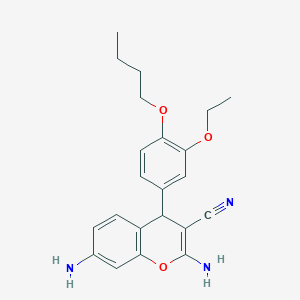![molecular formula C20H13N3O5S B254491 (5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HNT-1, and it has been studied for its biological and chemical properties.
作用機序
The mechanism of action of HNT-1 is not fully understood. However, studies have shown that HNT-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. HNT-1 has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HNT-1 has been shown to have biochemical and physiological effects. In vitro studies have shown that HNT-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. HNT-1 has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using HNT-1 in lab experiments is its potential as an anticancer agent. HNT-1 has been shown to inhibit the growth of cancer cells, which makes it a promising candidate for further studies. Another advantage of using HNT-1 is its potential as a fluorescent probe. HNT-1 exhibits fluorescence properties, which make it useful as a probe for detecting biological molecules.
One of the limitations of using HNT-1 in lab experiments is its limited solubility in water. This makes it difficult to use in aqueous solutions, which limits its potential applications. Another limitation of using HNT-1 is its potential toxicity. Studies have shown that HNT-1 can be toxic to cells at high concentrations, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of HNT-1. One direction is to further investigate its potential as an anticancer agent. Studies have shown that HNT-1 inhibits the growth of cancer cells, but further studies are needed to determine its efficacy in vivo.
Another future direction is to investigate its potential as a fluorescent probe. HNT-1 exhibits fluorescence properties, which make it useful as a probe for detecting biological molecules. Further studies are needed to determine its sensitivity and selectivity for different biological molecules.
Lastly, future studies could investigate the potential of HNT-1 as a reagent for the detection of metal ions. Studies have shown that HNT-1 can be used to detect metal ions, but further studies are needed to determine its sensitivity and selectivity for different metal ions.
Conclusion:
In conclusion, (5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. HNT-1 has been shown to inhibit the growth of cancer cells, exhibit anti-inflammatory properties, and exhibit fluorescence properties. However, further studies are needed to determine its efficacy and potential applications.
合成法
The synthesis of HNT-1 involves the reaction of 4-nitrobenzaldehyde and 2-aminophenol in the presence of acetic acid and sodium acetate to form 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine-4,5-dione. This intermediate is then reacted with 5-(4-chloromethyl)furan-2-yl)methylene)thiazolidin-4-one in the presence of potassium carbonate to yield HNT-1.
科学的研究の応用
HNT-1 has potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, HNT-1 has been studied for its potential as an anticancer agent. Studies have shown that HNT-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. HNT-1 has also been studied for its potential as an anti-inflammatory agent.
In material science, HNT-1 has been studied for its potential as a fluorescent probe. Studies have shown that HNT-1 exhibits fluorescence properties, which make it useful as a probe for detecting biological molecules. In analytical chemistry, HNT-1 has been studied for its potential as a reagent for the detection of metal ions.
特性
製品名 |
(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C20H13N3O5S |
分子量 |
407.4 g/mol |
IUPAC名 |
(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H13N3O5S/c24-15-7-3-13(4-8-15)21-20-22-19(25)18(29-20)11-16-9-10-17(28-16)12-1-5-14(6-2-12)23(26)27/h1-11,24H,(H,21,22,25)/b18-11+ |
InChIキー |
DNQVDOJDDYRZRY-WOJGMQOQSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)NC4=CC=C(C=C4)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![methyl 2-[7-fluoro-1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254417.png)
![1'-methyl-2-[3-(morpholin-4-yl)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254418.png)
![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)



![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)